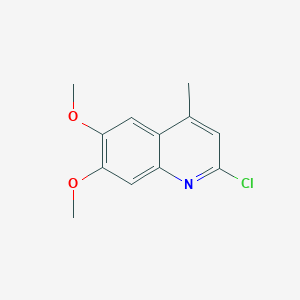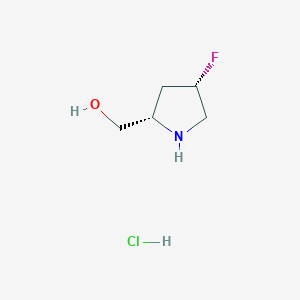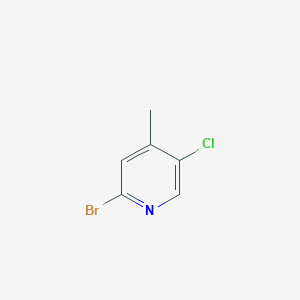
2-Bromo-5-chloro-4-methylpyridine
説明
2-Bromo-5-chloro-4-methylpyridine, also known as 5-Bromo-2-chloro-4-picoline, is a chemical compound with the molecular formula C6H5BrClN . It has a molecular weight of 206.47 g/mol . It is used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
The synthesis of 2-Bromo-5-chloro-4-methylpyridine involves various chemical reactions. One such method involves the protodeboronation of pinacol boronic esters . Another method involves the reaction of the intermediate 2 with concentrated hydrochloric acid and Sodium Nitrite at -30 ℃ .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-chloro-4-methylpyridine consists of a pyridine ring with bromine, chlorine, and a methyl group attached at the 2nd, 5th, and 4th positions respectively .Chemical Reactions Analysis
2-Bromo-5-chloro-4-methylpyridine is used in various chemical reactions. For instance, it is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
2-Bromo-5-chloro-4-methylpyridine is a solid substance . It has a density of 1.6±0.1 g/cm3 and a boiling point of 240.6±35.0 °C at 760 mmHg . The melting point is not available .科学的研究の応用
Synthesis and Structural Analysis
A Schiff base compound, closely related to 2-bromo-5-chloro-4-methylpyridine, was synthesized and characterized, demonstrating its potential for forming complex structures and exhibiting antibacterial activities. This compound was characterized by various techniques, including IR spectra and X-ray diffraction, showcasing its monoclinic crystal system and significant antibacterial properties (Wang et al., 2008).
Vibrational Spectra Analysis
Research on the vibrational spectra of monosubstituted pyridines, including chloro and bromo derivatives, provides a foundational understanding of their chemical properties. Such studies offer comprehensive frequency assignments and correlate these with structural characteristics, aiding in the development of novel compounds with specific vibrational properties (J.H.S. Green, W. Kynaston, H. M. Paisley, 1963).
Chemical Synthesis Platform
2-Chloro-5-bromopyridine serves as a versatile scaffold for solid-phase synthesis, demonstrating the utility of halogenated pyridines in creating diverse chemical libraries. This approach allows for efficient and selective reactions with organometallic reagents, highlighting the compound's role in the synthesis of pyridine-based synthons and chromophores (P. Pierrat, P. Gros, Y. Fort, 2005).
Molecular Reactivity and Applications
The practical application of related pyridine compounds as precursors for generating reactive intermediates illustrates their significance in synthetic chemistry. This includes their regioselective reactions with organic molecules, indicating the potential for targeted chemical synthesis and the development of novel organic compounds (M. Walters, P. Carter, Satyajit Banerjee, 1992).
Complex Formation and Analysis
The study of copper(II) and oxido-vanadium(IV) complexes involving a closely related compound underscores the role of halogenated pyridines in forming metal complexes with distinct geometries and thermal properties. These complexes, characterized by various analytical techniques, offer insights into the structural and thermal behaviors of metal-pyridine interactions, contributing to the field of coordination chemistry (R. Takjoo et al., 2013).
Safety and Hazards
2-Bromo-5-chloro-4-methylpyridine is classified as Acute toxicity, Oral (Category 4), H302 and Serious eye damage (Category 1), H318 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and causes serious eye damage . Safety measures include washing skin thoroughly after handling, not eating, drinking or smoking when using this product, and wearing eye protection/face protection .
作用機序
Target of Action
2-Bromo-5-chloro-4-methylpyridine is a biochemical reagent . It is used as an intermediate in organic synthesis . .
Mode of Action
It is known to participate in various organic synthesis reactions . For instance, 2-Chloro-4-methylpyridine, a related compound, reacts with 3,5-bis (trifluoromethyl)phenylboronic acid to form a new compound via a palladium-catalyzed cross-coupling reaction .
Biochemical Pathways
It is known to be involved in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
It is known to be used as an intermediate in organic synthesis, suggesting it plays a role in the formation of more complex compounds .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-chloro-4-methylpyridine can be influenced by various environmental factors. For instance, it should be stored in a sealed container, away from fire sources and flammable substances . Additionally, it should be handled with care to prevent direct contact, as it may cause irritation and burns .
特性
IUPAC Name |
2-bromo-5-chloro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALOBEHFSQICII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680159 | |
| Record name | 2-Bromo-5-chloro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885267-40-3 | |
| Record name | 2-Bromo-5-chloro-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885267-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-chloro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-chloro-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




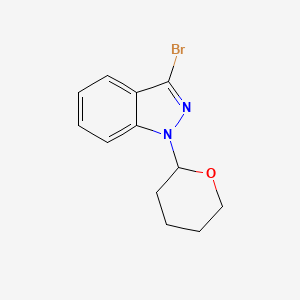
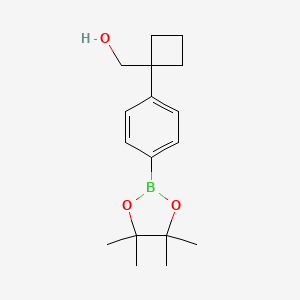
![1-Methanesulfonyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine](/img/structure/B1532593.png)


![L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]-](/img/structure/B1532597.png)

